Iguratimod-d5 vs. Unlabeled Iguratimod: Mass Spectrometric Differentiation Enabling Co-Elution and Analyte Quantification
Iguratimod-d5 is distinguished from its unlabeled counterpart by a mass shift of +5 Da (m/z 374.09 for Iguratimod vs. m/z 379.09 for Iguratimod-d5 in negative ion mode, based on molecular formulas) . This mass difference is sufficient for a triple quadrupole mass spectrometer to selectively monitor distinct multiple reaction monitoring (MRM) transitions for the analyte and the internal standard without spectral overlap, enabling their co-elution from a chromatographic column. Co-elution ensures that both compounds experience identical matrix-induced ion suppression or enhancement, allowing Iguratimod-d5 to effectively normalize the analyte signal and correct for variability in ionization efficiency [1].
| Evidence Dimension | Molecular Ion Mass (Nominal, [M-H]⁻) |
|---|---|
| Target Compound Data | 379 m/z |
| Comparator Or Baseline | Iguratimod: 374 m/z |
| Quantified Difference | 5 m/z mass difference (5 Da shift) |
| Conditions | Electrospray Ionization (ESI) Negative Ion Mode, based on molecular formulas C17H14N2O6S (Iguratimod) and C17H9D5N2O6S (Iguratimod-d5) |
Why This Matters
This 5 Da mass difference is the fundamental property that allows Iguratimod-d5 to serve as a definitive internal standard, guaranteeing that the measured analyte concentration is not artificially inflated or suppressed by matrix components or instrument drift.
- [1] WuXi AppTec DMPK. (2025, May 15). Considerations for the use of internal standards in LC-MS bioanalysis. View Source
